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Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties of Bis(3-methyl-2-thienyl)methanone, a key reference standard in the

pharmaceutical industry. Primarily known as a process-related impurity in the synthesis of the

anticonvulsant drug Tiagabine, a thorough understanding of this compound's characteristics is

essential for quality control and regulatory compliance. This document details its synthesis,

physicochemical properties, spectroscopic profile, and chemical reactivity, offering valuable

insights for researchers, scientists, and professionals in drug development and chemical

analysis.

Introduction and Significance
Bis(3-methyl-2-thienyl)methanone (CAS No. 30717-55-6) is a symmetrical diaryl ketone

characterized by two 3-methyl-2-thienyl moieties linked by a carbonyl group. Its primary

significance in the scientific community stems from its classification as a "keto analog" impurity

of Tiagabine[1]. Tiagabine is a potent selective GABA (gamma-aminobutyric acid) reuptake

inhibitor used in the management of epilepsy. The stringent regulatory requirements for

pharmaceutical active ingredients (APIs) necessitate the identification, characterization, and

control of any impurities. Therefore, the availability of pure Bis(3-methyl-2-thienyl)methanone
as a reference standard is crucial for the development of analytical methods to monitor the

quality of Tiagabine.
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This guide aims to consolidate the available scientific knowledge on Bis(3-methyl-2-
thienyl)methanone, providing a foundational resource for its synthesis, analysis, and handling.

Molecular Structure and Physicochemical
Properties
The structural formula of Bis(3-methyl-2-thienyl)methanone reveals a central carbonyl group

bonded to the C2 position of two separate 3-methylthiophene rings. This structure imparts a

degree of rigidity and specific electronic properties to the molecule.

Caption: Chemical structure of Bis(3-methyl-2-thienyl)methanone.

A summary of its key physicochemical properties is presented in the table below.

Property Value Source

CAS Number 30717-55-6 [2][3]

Molecular Formula C₁₁H₁₀OS₂ [2]

Molecular Weight 222.33 g/mol [2]

Appearance
Expected to be a solid at room

temperature
Inferred

Boiling Point 297.3 °C at 760 mmHg [4]

Density 1.241 g/cm³ [4]

Solubility

Expected to be soluble in

organic solvents like

chloroform, dichloromethane,

and acetone.

Inferred

Synthesis and Formation
Bis(3-methyl-2-thienyl)methanone is not typically synthesized as a primary target but rather

as a reference material. Its formation as an impurity in the synthesis of Tiagabine suggests a
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likely synthetic pathway. The synthesis of Tiagabine often commences from 3-methyl-2-

thiophenecarboxaldehyde or a related 2-substituted-3-methylthiophene derivative.

A plausible and direct laboratory synthesis would involve the Friedel-Crafts acylation of 3-

methylthiophene.

Reactants

Reaction Conditions

Process

Products
3-Methylthiophene

Friedel-Crafts Acylation

Phosgene or equivalent
(e.g., triphosgene)

Lewis Acid Catalyst
(e.g., AlCl₃)

Inert Solvent
(e.g., CH₂Cl₂)

Bis(3-methyl-2-thienyl)methanone

HCl, etc.

Click to download full resolution via product page

Caption: Proposed synthesis workflow for Bis(3-methyl-2-thienyl)methanone.

Experimental Protocol (Proposed)
Reaction Setup: To a stirred solution of 3-methylthiophene (2.0 equivalents) in an inert

solvent such as dichloromethane under a nitrogen atmosphere, a Lewis acid catalyst like

aluminum chloride (AlCl₃, ~1.1 equivalents) is added portion-wise at 0 °C.

Acylation: A solution of an acylating agent such as phosgene or a safer equivalent like

triphosgene (0.5 equivalents) in the same solvent is added dropwise to the reaction mixture,

maintaining the temperature at 0-5 °C.
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Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for

several hours. The progress is monitored by Thin Layer Chromatography (TLC) or High-

Performance Liquid Chromatography (HPLC).

Workup: Upon completion, the reaction is quenched by carefully pouring it onto a mixture of

crushed ice and concentrated hydrochloric acid.

Extraction and Purification: The organic layer is separated, washed with water, saturated

sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the

solvent is removed under reduced pressure. The crude product is then purified by column

chromatography on silica gel or by recrystallization to yield pure Bis(3-methyl-2-
thienyl)methanone.

Spectroscopic Characterization
While a publicly available, fully detailed Certificate of Analysis with complete spectral data is not

readily accessible, the expected spectroscopic features can be reliably predicted based on the

molecular structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.4-7.6 Doublet 2H H-5

The proton at the

5-position of the

thiophene ring is

adjacent to the

sulfur atom and

would be

deshielded. It

would be

coupled to the H-

4 proton.

~6.9-7.1 Doublet 2H H-4

The proton at the

4-position would

be coupled to the

H-5 proton.

Based on data

for 3-

methylthiophene,

this proton is

expected to be

more shielded

than H-5[1].

~2.3-2.5 Singlet 6H -CH₃

The six protons

of the two

equivalent

methyl groups

would appear as

a singlet.

¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will reflect the number of unique carbon atoms in the symmetrical

structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://m.chemicalbook.com/SpectrumEN_616-44-4_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment Rationale

~180-185 C=O

The carbonyl carbon of a diaryl

ketone typically appears in this

downfield region[5][6].

~140-145 C-2

The carbon atom of the

thiophene ring attached to the

carbonyl group.

~135-140 C-3

The carbon atom of the

thiophene ring bearing the

methyl group.

~130-135 C-5
The CH carbon at the 5-

position of the thiophene ring.

~125-130 C-4
The CH carbon at the 4-

position of the thiophene ring.

~15-20 -CH₃ The methyl group carbon.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by a strong carbonyl stretch, a characteristic feature of

ketones.

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium
Aliphatic C-H stretch (from -

CH₃)

~1630-1650 Strong C=O stretch (ketone)[7]

~1500-1400 Medium-Strong Thiophene ring C=C stretching

Below 1400 Various
Fingerprint region (C-H

bending, C-S stretching)
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The conjugation of the carbonyl group with the two aromatic thiophene rings is expected to

lower the C=O stretching frequency compared to a simple aliphatic ketone (typically ~1715

cm⁻¹)[5][7].

Mass Spectrometry (MS) (Predicted)
In mass spectrometry, Bis(3-methyl-2-thienyl)methanone is expected to show a prominent

molecular ion peak. The fragmentation pattern would likely involve the cleavage of the bonds

adjacent to the carbonyl group.

Molecular Ion (M⁺): m/z = 222

Key Fragmentation Pathways:

Loss of a 3-methyl-2-thienyl radical to form the 3-methyl-2-thenoyl cation (m/z = 125). This

is expected to be a major fragment.

Loss of a methyl radical from the molecular ion (m/z = 207).

Further fragmentation of the thiophene rings.

Chemical Reactivity and Stability
The chemical reactivity of Bis(3-methyl-2-thienyl)methanone is primarily governed by the

carbonyl group and the electron-rich thiophene rings.

Carbonyl Group Reactivity: The ketone functionality can undergo typical reactions such as

reduction to a secondary alcohol (bis(3-methyl-2-thienyl)methanol) using reducing agents

like sodium borohydride (NaBH₄). It can also react with Grignard reagents and other

nucleophiles at the carbonyl carbon.

Thiophene Ring Reactivity: The thiophene rings are susceptible to electrophilic substitution,

although the carbonyl group is deactivating, directing incoming electrophiles to the 5-

position.

Photochemical Reactivity: Diaryl ketones, including those with thienyl groups, are known to

be photochemically active. Upon irradiation, they can undergo [2+2] cycloaddition reactions

with olefins[8][9].
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Stability: The compound is expected to be stable under normal laboratory conditions,

although prolonged exposure to light and strong oxidizing agents should be avoided. For

long-term storage, it is recommended to keep it in a cool, dark, and dry place.

Applications in Pharmaceutical Analysis
The principal application of Bis(3-methyl-2-thienyl)methanone is as a qualified reference

standard for the analysis of Tiagabine. Its uses include:

Method Development and Validation: It is essential for developing and validating

chromatographic methods (e.g., HPLC, GC) to separate Tiagabine from its impurities.

Impurity Profiling: Used to identify and quantify the presence of this specific impurity in

batches of Tiagabine API and formulated drug products.

Quality Control: Serves as a benchmark in routine quality control testing to ensure that the

levels of this impurity are within the acceptable limits set by regulatory bodies like the FDA

and EMA.

Conclusion
Bis(3-methyl-2-thienyl)methanone, while primarily known as a pharmaceutical impurity,

possesses a rich chemistry that is of interest to synthetic and analytical chemists. A thorough

understanding of its synthesis, properties, and spectroscopic characteristics, as outlined in this

guide, is fundamental for ensuring the quality and safety of Tiagabine, a vital antiepileptic

medication. The predictive data and proposed experimental protocols herein provide a solid

foundation for researchers working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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